molecular formula C6H9N5O3 B13224744 4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine

4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine

Katalognummer: B13224744
Molekulargewicht: 199.17 g/mol
InChI-Schlüssel: QTBQKIONJHPQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a nitro-substituted triazole moiety. This compound is of interest due to its potential applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals. The presence of both the morpholine and triazole rings imparts unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine typically involves the reaction of morpholine with a suitable triazole precursor. One common method involves the nitration of 1,2,4-triazole to form 5-nitro-1,2,4-triazole, which is then reacted with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reaction with morpholine. The process requires careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The triazole ring can also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine is unique due to the presence of both the morpholine and triazole rings, which impart distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .

Eigenschaften

Molekularformel

C6H9N5O3

Molekulargewicht

199.17 g/mol

IUPAC-Name

4-(5-nitro-1H-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C6H9N5O3/c12-11(13)6-7-5(8-9-6)10-1-3-14-4-2-10/h1-4H2,(H,7,8,9)

InChI-Schlüssel

QTBQKIONJHPQOG-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NNC(=N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.